molecular formula C19H19NO3S B2904255 2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide CAS No. 2034497-28-2

2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

Cat. No.: B2904255
CAS No.: 2034497-28-2
M. Wt: 341.43
InChI Key: ACYUTOZMGHQMMG-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is an organic compound that features a benzamide core with ethoxy and thiophene-furan substituents

Scientific Research Applications

2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The unique electronic properties of the thiophene-furan moiety make this compound a candidate for use in organic electronics and photovoltaic materials.

    Biological Studies: It can be used as a probe to study the interactions of thiophene and furan derivatives with biological macromolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using hydrogenation catalysts to form reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzamide core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

    Substitution: Reagents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thiophene-furan moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and thiophene-furan compounds.

    Benzamides: Compounds like N-(2-ethoxyphenyl)benzamide and N-(2-methoxyphenyl)benzamide.

    Thiophene-Furan Compounds: Compounds such as 2-(5-(furan-3-yl)thiophen-2-yl)ethanol and 2-(5-(furan-3-yl)thiophen-2-yl)acetic acid.

Uniqueness

The uniqueness of this compound lies in its combination of the benzamide core with the thiophene-furan moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-ethoxy-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-23-17-6-4-3-5-16(17)19(21)20-11-9-15-7-8-18(24-15)14-10-12-22-13-14/h3-8,10,12-13H,2,9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYUTOZMGHQMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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